molecular formula C11H13NOS B1353009 5-Ethoxy-2,6-dimethyl-1,3-benzothiazole CAS No. 68930-73-4

5-Ethoxy-2,6-dimethyl-1,3-benzothiazole

Cat. No. B1353009
CAS RN: 68930-73-4
M. Wt: 207.29 g/mol
InChI Key: REISIKNOBLZGFZ-UHFFFAOYSA-N
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Description

5-Ethoxy-2,6-dimethyl-1,3-benzothiazole, also known as EDMBT, is a heterocyclic aromatic compound that is widely used in scientific research. It is a versatile and useful compound that has been used in a variety of laboratory experiments, including those related to organic synthesis and the study of biochemical and physiological effects.

Scientific Research Applications

  • Chemical Reactions and Derivatives

    • Benzothiazole derivatives like 2-Ethoxy-1,3-benzothiazin-4-one have been explored for their potential to react with dienes to produce Diels-Alder adducts. This study highlights the reactivity of such compounds in organic synthesis (Ben-Hhai, Gillon, & Warshansky, 1973).
  • Environmental Distribution and Human Exposure

    • Research on benzothiazole derivatives has also focused on their environmental presence and human exposure. A study reported their wide distribution in the environment due to their use as corrosion inhibitors and in consumer products. This research provides insights into the environmental and health implications of such compounds (Asimakopoulos, Wang, Thomaidis, & Kannan, 2013).
  • Pharmacological Applications

    • The pharmacological potential of benzothiazole derivatives has been evaluated. For instance, a study synthesized and assessed the in-vitro anti-inflammatory activity of mannich base 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives, showing significant anti-inflammatory activity in some compounds (Rathi, More, Deshmukh, & Chaudhari, 2013).
  • Corrosion Inhibition

    • In the field of materials science, benzothiazole derivatives have been studied for their corrosion inhibiting effects. A study investigated two benzothiazole derivatives for their effectiveness in preventing steel corrosion, revealing higher inhibition efficiencies compared to other inhibitors (Hu et al., 2016).
  • Antimicrobial Activity

    • The synthesis and antimicrobial activity of new pyridine derivatives incorporating benzothiazole components have also been researched, demonstrating variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
  • Antitumor Evaluation

    • Another significant application is in cancer research. Compounds such as 1-(benzothiazol-2-yl-thio)-acetonitrile were explored for their antitumor properties, indicating potential use in the development of cancer treatments (Al-Omran, Mohareb, & El-Khair, 2014).
  • Anticonvulsant Agents

    • Benzothiazole derivatives have also been synthesized and tested as anticonvulsant agents. This highlights the potential of these compounds in developing new treatments for epilepsy and related disorders (Gineinah, 2001).

properties

IUPAC Name

5-ethoxy-2,6-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-4-13-10-6-9-11(5-7(10)2)14-8(3)12-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REISIKNOBLZGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1C)SC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404500
Record name 5-Ethoxy-2,6-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2,6-dimethyl-1,3-benzothiazole

CAS RN

68930-73-4
Record name 5-Ethoxy-2,6-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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